![molecular formula C21H25N3O5S B4229066 ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4229066.png)
ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate
Overview
Description
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, also known as E7046, is a small molecule inhibitor that targets the colony stimulating factor 1 receptor (CSF1R). CSF1R is a protein that plays a crucial role in the regulation of immune cells, particularly macrophages, which are important in the body's response to infection and inflammation. E7046 has shown promise in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.
Mechanism of Action
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate works by inhibiting the activity of CSF1R, which is expressed on the surface of macrophages and other immune cells. CSF1R signaling is important for the survival and function of these cells, and inhibition of this pathway can lead to reduced inflammation and immune cell infiltration in diseased tissues.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and improve disease symptoms in various models of inflammatory and autoimmune diseases. ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate is its specificity for CSF1R, which reduces the likelihood of off-target effects. Additionally, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has shown promise in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases, as well as cancer. However, the limitations of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate include its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate research include investigating its safety and efficacy in clinical trials for various inflammatory and autoimmune diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate, as well as its potential for combination therapy with other drugs. Finally, the role of CSF1R signaling in other diseases and physiological processes should be investigated to determine the potential utility of CSF1R inhibitors such as ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate in these contexts.
Scientific Research Applications
Ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been studied extensively in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these studies, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been shown to reduce inflammation and improve disease symptoms. Additionally, ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate has been investigated as a potential treatment for various types of cancer, including breast cancer and glioblastoma.
properties
IUPAC Name |
ethyl 4-[4-[(4-methylphenyl)sulfonylamino]benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-21(26)24-14-12-23(13-15-24)20(25)17-6-8-18(9-7-17)22-30(27,28)19-10-4-16(2)5-11-19/h4-11,22H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUIHPQUNWBEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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